![molecular formula C44H32P2 B118723 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 76189-56-5](/img/structure/B118723.png)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Overview
Description
“2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl”, also known as BINAP, is an organophosphorus compound. This chiral diphosphine ligand is widely used in asymmetric synthesis . It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1′ positions . It displays excellent coordinating ability and stereoselectivity, making it highly valuable in asymmetric catalysis .
Synthesis Analysis
The synthesis of BINAP involves a variety of methods. One such method involves a palladium-catalyzed, asymmetric, tandem Heck reaction-carbanion capture process leading to a synthesis of a tricyclic sesquiterpene . Another method involves the reaction between BINAP and an equimolar amount of [Cu (OTf)2] (where OTf = trifluoromethylsulfonate) in acetonitrile, which affords the new bisphosphonium salt 1 by a mechanism that must involve two C−H bond activations and the consequent intramolecular formation of two new C−P bonds .Molecular Structure Analysis
The molecular structure of BINAP is represented by the linear formula: [(C6H5)2PC10H6-]2 . It has a molecular weight of 622.67 . The InChI key for BINAP is MUALRAIOVNYAIW-UHFFFAOYSA-N .Chemical Reactions Analysis
BINAP and its rhodium and ruthenium derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones, β -keto esters, and α -amino ketones . They have also been used for asymmetric hydrogenation and hydroformylation of olefins, asymmetric Heck reactions, and asymmetric isomerizations of allyls .Physical And Chemical Properties Analysis
BINAP is a solid substance . It has an optical activity of [α]19/D −233°, c = 0.3 in toluene . The melting point of BINAP is 238-240 °C (lit.) .Scientific Research Applications
Organic Synthesis
“2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl” is a type of ligand used in organic synthesis. It’s often used in palladium-catalyzed cross-coupling reactions, which are fundamental in creating complex organic compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials .
Asymmetric Catalysis
This compound is also used in asymmetric catalysis. The binaphthyl backbone allows for chirality, which is essential in the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can depend on its chirality .
Materials Science
In materials science, “2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl” can be used in the synthesis of polymers with novel properties. The phosphine groups can act as coordination sites for metal ions, leading to the formation of metallopolymers .
Nanotechnology
In nanotechnology, this compound can be used in the stabilization of nanoparticles. The phosphine groups can bind to the surface of the nanoparticles, preventing aggregation and allowing for better control over particle size .
Medicinal Chemistry
In medicinal chemistry, “2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl” can be used in the synthesis of metal-based drugs. The phosphine groups can coordinate to metal ions, resulting in complexes with potential therapeutic applications .
Environmental Science
Lastly, in environmental science, this compound can be used in the development of sensors for metal ions. The phosphine groups can bind to specific metal ions, leading to a change in properties that can be measured .
Safety and Hazards
BINAP requires careful handling due to its potential hazards. Safety precautions when working with BINAP include wearing protective clothing, such as gloves and lab coats, to minimize skin irritation. Suitable eye protection, like safety goggles, should be worn to prevent eye irritation . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Mechanism of Action
Target of Action
The primary target of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (also known as BINAP) is to act as a ligand in various metal-catalyzed reactions . It binds to metal ions, forming a complex that can participate in a variety of chemical reactions.
Mode of Action
BINAP is a chiral ligand that is used in asymmetric synthesis. It binds to a metal ion, typically palladium or ruthenium, to form a complex. This complex can then catalyze a variety of reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Biochemical Pathways
The exact biochemical pathways affected by BINAP depend on the specific reaction it is used in. In general, binap and its metal complexes can catalyze the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in many biochemical pathways .
Result of Action
The result of BINAP’s action is the formation of new chemical bonds in a highly selective and controlled manner. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and other bioactive molecules .
Action Environment
The action of BINAP can be influenced by various environmental factors, including temperature, solvent, and the presence of other chemicals. For example, the efficiency and selectivity of reactions catalyzed by BINAP can be affected by the choice of solvent and the temperature at which the reaction is carried out .
properties
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALRAIOVNYAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913327 | |
Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
CAS RN |
76189-55-4, 98327-87-8, 76189-56-5 | |
Record name | (+)-BINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-BINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binap, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binap, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binap, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BINAP, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BINAP, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BINAP, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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